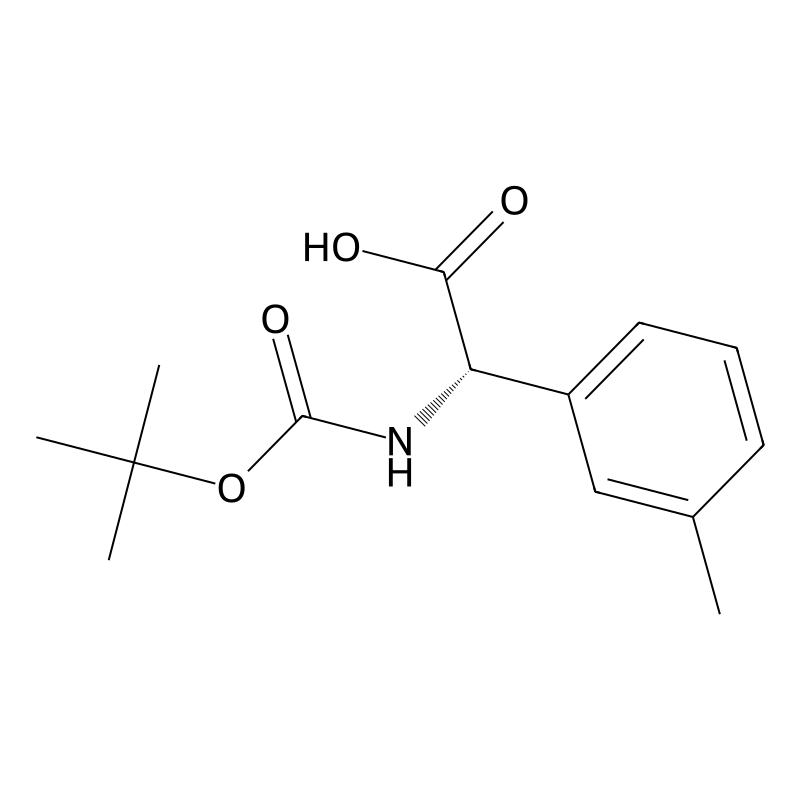

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is a chiral compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a m-tolyl group attached to an acetic acid backbone. The structure of this compound includes a carboxylic acid functional group, which contributes to its acidic properties, and a chiral center, making it optically active.

Potential as a Chiral Building Block

The molecule possesses a chiral center and a carboxylic acid functional group, suggesting its potential utility as a chiral building block in organic synthesis. Chiral building blocks are essential components for the synthesis of various complex molecules, including pharmaceuticals and natural products, where stereochemistry plays a crucial role in biological activity []. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and its presence in the molecule suggests its potential use in the construction of more complex molecules with a chiral center [].

Limited Commercial Availability

The biological activity of compounds like (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is often related to their ability to interact with biological targets such as enzymes or receptors. The presence of a chiral center can significantly influence its pharmacological properties, potentially leading to enantioselective interactions with biological molecules .

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid typically involves the protection of an amino acid precursor with a Boc group followed by coupling with a m-tolyl acetic acid derivative. This process may involve steps such as activation of the carboxylic acid group and subsequent reaction with the protected amino group.

Interaction studies for this compound would focus on its ability to bind or react with specific biological targets, potentially using techniques such as NMR spectroscopy or computational docking studies to predict binding affinities and modes of action .

Similar Compounds: ComparisonSimilar Compounds- (R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid: The enantiomer of the (S)-form, which may exhibit different biological activities due to its different spatial arrangement.

- (S)-2-Amino-2-(m-tolyl)acetic acid: Lacks the Boc protecting group, which may affect its reactivity and solubility.

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid: A homologous compound with an additional methylene group in the carbon chain.

Uniqueness

- (R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid: The enantiomer of the (S)-form, which may exhibit different biological activities due to its different spatial arrangement.

- (S)-2-Amino-2-(m-tolyl)acetic acid: Lacks the Boc protecting group, which may affect its reactivity and solubility.

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid: A homologous compound with an additional methylene group in the carbon chain.

Uniqueness

The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid lies in its specific combination of functional groups and stereochemistry, which can lead to unique reactivity patterns and potential applications in asymmetric synthesis. Its Boc-protected amine allows for selective deprotection and further functionalization, making it versatile in synthetic applications.

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid represents a chiral compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol [1]. This compound features a tert-butoxycarbonyl protected amino group and a meta-tolyl group attached to an acetic acid backbone, making it a valuable chiral building block in organic synthesis . The compound's Chemical Abstracts Service number is 1217677-36-5, and it possesses a chiral center that contributes to its optically active properties [1] [3].

tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl protecting group serves as a fundamental tool in modern peptide synthesis and organic chemistry [4]. The Boc group is covalently bound to the amino group to suppress its nucleophilicity, allowing for selective transformations while maintaining the amino functionality for later use [4]. This protecting group strategy has become essential for the synthesis of complex molecules containing sensitive amine functionalities [5].

Di-tert-butyl Dicarbonate-Mediated Amine Protection

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, serves as the primary reagent for introducing tert-butoxycarbonyl groups onto amino acids [6]. This pyrocarbonate reacts with amines to give N-tert-butoxycarbonyl derivatives through a well-established mechanism [6]. The reaction involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a carbamate bond [5].

The classical preparation of di-tert-butyl dicarbonate involves tert-butanol, carbon dioxide, and phosgene, using 1,4-diazabicyclo[2.2.2]octane as a base [6]. European and Japanese manufacturers employ the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid [6]. The commercial availability of Boc anhydride as a 70% solution in toluene or tetrahydrofuran facilitates its handling and storage [6].

The mechanism of Boc protection using di-tert-butyl dicarbonate proceeds through several distinct steps [7]. Initially, 4-dimethylaminopyridine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [7]. Subsequently, the amine attacks the carbonyl site on the Boc-pyridinium species, leading to the release of 4-dimethylaminopyridine in a catalytic manner [7]. Finally, tert-butyl carbonate abstracts the proton from the protonated amine, and tert-butyl bicarbonate decomposes into carbon dioxide gas and tert-butanol [7].

Aqueous vs. Organic Phase Reaction Optimization

The reaction conditions for Boc protection demonstrate considerable flexibility, with both aqueous and organic systems proving effective [8]. In aqueous systems, the Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide [5]. This approach typically achieves high yields and fast conversions under relatively mild conditions [8].

Aqueous Boc protection systems offer several advantages, including environmental compatibility and simplified workup procedures [8]. The reaction can be performed in water, water/tetrahydrofuran mixtures, or purely aqueous conditions at room temperature or moderate heat around 40°C [8]. Sodium bicarbonate serves as an effective base for these transformations, providing sufficient alkalinity for the reaction while maintaining mild conditions [8].

Organic phase reactions present alternative conditions for Boc protection, particularly useful when substrate solubility becomes limiting [8]. Tetrahydrofuran, acetonitrile, and dichloromethane represent commonly employed organic solvents for Boc protection reactions [8]. The choice of solvent significantly influences reaction efficiency, with acetonitrile showing particular effectiveness when combined with 4-dimethylaminopyridine as the base [6] [8].

A comparative analysis of reaction conditions reveals distinct advantages for different solvent systems. Refluxing biphasic mixtures of chloroform and water with sodium bicarbonate as a base provide an alternative approach that combines the benefits of both aqueous and organic systems [8]. Dioxane and methanol have also been reported as effective solvents for Boc protection reactions, expanding the available options for substrate-specific optimization [8].

Role of Bases (e.g., NaOH, DMAP) in Boc Group Introduction

Base selection plays a critical role in optimizing Boc protection reactions, with different bases offering distinct advantages depending on the specific reaction conditions [8]. Sodium hydroxide represents one of the most commonly employed bases for aqueous Boc protection reactions [5]. The strong alkalinity of sodium hydroxide facilitates rapid deprotonation of the amino group, enhancing its nucleophilicity toward di-tert-butyl dicarbonate [8].

4-Dimethylaminopyridine functions as both a base and a nucleophilic catalyst in Boc protection reactions [9]. The enhanced nucleophilicity of 4-dimethylaminopyridine compared to pyridine results from the electron-donating dimethylamino group, which increases the basicity of the pyridine nitrogen [10]. This increased basicity makes 4-dimethylaminopyridine particularly effective for activating di-tert-butyl dicarbonate toward nucleophilic attack [9].

Research has demonstrated that 4-dimethylaminopyridine significantly accelerates Boc protection reactions while potentially increasing the likelihood of side reactions [7]. The reaction of 4-dimethylaminopyridine with di-tert-butyl dicarbonate occurs almost instantaneously, accompanied by gas formation [7]. To prevent rapid gas evolution and maintain controlled reaction conditions, 4-dimethylaminopyridine should be added slowly over an appropriate time period [7].

The effectiveness of different bases varies significantly depending on the substrate and reaction conditions. Studies comparing various base systems have shown that sodium bicarbonate provides milder conditions suitable for sensitive substrates, while sodium hydroxide offers more vigorous conditions for challenging transformations [8]. The choice between these bases often depends on the specific requirements of the synthetic route and the stability of other functional groups present in the molecule [8].

Table 1: Comparison of Base Systems for Boc Protection Reactions

| Base System | Reaction Conditions | Typical Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Hydroxide | Aqueous, RT-40°C | 85-95% | Fast reaction, high yields | May cause side reactions |

| 4-Dimethylaminopyridine | Acetonitrile, RT | 90-98% | Excellent yields, mild conditions | Requires anhydrous conditions |

| Sodium Bicarbonate | Aqueous/organic, RT | 80-90% | Very mild conditions | Slower reaction rates |

| Triethylamine | Organic solvents, RT | 75-88% | Compatible with sensitive groups | Lower yields |

Chiral Synthesis Pathways

The synthesis of enantiopure (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid requires sophisticated approaches to control stereochemistry while maintaining high yields and selectivity [11]. Chiral amino acid synthesis has attracted extensive attention due to the significant applications of these compounds in pharmaceutical, food, cosmetic, agricultural, and feedstuff industries [12]. The development of synthetic methodologies for optically pure amino acids has been driven by their crucial role in biological activity, where stereochemistry plays a fundamental role [12].

Enantioselective α-Amino Acid Derivatization

Enantioselective synthesis of α-amino acids represents a subject of intense interest in asymmetric catalysis [11]. Traditional approaches have concentrated on the design and discovery of enantiopure catalysts for various reactions, including the Strecker reaction, alkylation of tert-butyl glycinate-benzophenone, electrophilic amination of carbonyl compounds, and hydrogenation of N-acyl-aminoacrylic acids [11]. However, the scope of these reactions often proves limited in terms of substrate compatibility and stereochemical control [11].

An alternative approach to amino acid synthesis involves expeditious routes to enantiopure allylic amines [11]. Highly enantioselective and catalytic vinylation of aldehydes leads to allylic alcohols that can be transformed to allylic amines via Overman's [13] [13]-sigmatropic rearrangement of imidates [11]. Oxidative cleavage of the resulting allylic amines furnishes amino acids in good yields with excellent enantiomeric excesses [11]. This methodology demonstrates particular utility for the synthesis of challenging allylic amines and their subsequent transformation to valuable nonproteinogenic amino acids [11].

Asymmetric synthesis methods utilizing chiral auxiliaries have proven particularly effective for α-amino acid preparation [14]. Chiral templates derived from glycine, alanine, and other α-amino acids serve as starting points for stereocontrolled transformations [14]. The relation between substrate structures and product stereoconformations provides a convenient guide for designing efficient synthetic routes to useful chiral amino acids [14].

Proline-catalyzed asymmetric synthesis represents another powerful approach for functionalized α-amino acid preparation [15]. Mannich-type reactions of N-para-methoxyphenyl-protected α-imino ethyl glyoxylate with various unmodified ketones provide functionalized α-amino acids in high yields with excellent regio-, diastereo-, and enantioselectivities [15]. Studies have shown that six out of seven examples yielded products with enantiomeric excess values of 99% or greater [15]. This methodology utilizes readily available and inexpensive starting materials without requiring preactivation of substrates or metal ion assistance [15].

Resolution Techniques for (S)-Configuration Isolation

Enzymatic resolution has emerged as an effective means for preparing chiral amino acids, offering advantages of high resolution efficiency, high stereoselectivity, mild reaction conditions, less environmental pollution, low cost, and easy industrialization [16]. This method employs enzymes to catalyze the selective transformation of specific optical isomers, typically through hydrolysis reactions, to generate compounds with different physical properties that can be separated from their enantiomers [16].

The enzymatic resolution process typically follows two main approaches [16]. The first method involves derivatizing racemic amino acids into derivatives such as esterified amino acids or N-acylated amino acids, followed by selective enzymatic hydrolysis using lipase, esterase, aminoacylase, or hydantoinase [16]. The optically pure amino acid obtained after hydrolysis is then separated from reactants using conventional physical and chemical methods [16].

The second approach involves derivatizing both D-isomer and L-isomer amino acids, then adding enzymes and chemical reagents [16]. Under enzymatic action, one isomer derivative reacts with the chemical reagent while the other remains unreacted, achieving resolution [16]. This methodology has been successfully applied to various amino acid systems, demonstrating broad applicability and high selectivity [16].

Dynamic kinetic resolution represents an advanced approach for amino acid synthesis that combines racemization with selective enzymatic transformation [17]. This process utilizes L-amino acid amidase and D-aminopeptidase in the presence of α-amino-ε-caprolactam racemase to produce both D- and L-amino acids from amino acid amides [17]. The use of racemase ensures continuous conversion of undesired stereoisomers to the desired configuration, maximizing overall yield [17].

Table 2: Enzymatic Resolution Methods for Chiral Amino Acid Synthesis

| Method | Enzyme System | Substrate Type | Typical ee (%) | Yield Range (%) |

|---|---|---|---|---|

| Hydrolytic Resolution | Aminoacylase | N-Acyl amino acids | >98 | 75-90 |

| Lipase Resolution | Lipase PS-30 | Amino acid esters | >95 | 65-85 |

| Dynamic Kinetic Resolution | Aminopeptidase + Racemase | Amino acid amides | >99 | 80-95 |

| Transaminase | Transaminase | Keto acids | >98 | 70-88 |

Solvent and Temperature-Dependent Yield Optimization

Temperature effects on amino acid synthesis reactions demonstrate significant impact on both reaction rates and product yields [18]. Studies of protease-catalyzed acyl transfer reactions in organic media have shown that decreasing reaction temperature from 25°C to -1°C produces positive effects on peptide yield in all reactions studied [18]. For α-chymotrypsin with arginine amide as nucleophile, yields increased from 86% to 94% when temperature was reduced [18]. Similarly, subtilisin demonstrated yield improvements from 75% to 84% for glycine amide under reduced temperature conditions [18].

The temperature dependence of reaction yields follows predictable patterns based on thermodynamic and kinetic considerations [19]. The reaction rate of most chemical transformations increases with temperature due to enhanced average kinetic energy of constituent particles, leading to more frequent molecular collisions per unit time [19]. However, for amino acid synthesis reactions, lower temperatures often favor product formation over side reactions, resulting in improved overall yields despite slower reaction rates [18].

Solvent selection profoundly influences both reaction rates and product distributions in amino acid synthesis [20]. Dimethylformamide containing strong acids and tertiary bases with pKa values ≤ 6 provides an effective solvent system for dissolving amino acids and their derivatives [20]. Pyridine serves as the preferred base, forming a system with an apparent pH of 5.3 that facilitates interaction with acylating reagents [20]. Amino acids dissolved in this solvent system readily react with di-tert-butyl dicarbonate, N-benzyloxycarbonyl-N-hydroxysuccinimide ester, and 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester [20].

Optimization studies have demonstrated that various Boc-, benzyloxycarbonyl-, and 9-fluorenylmethyloxycarbonyl-amino acids can be synthesized using optimized solvent systems with yields ranging from 80% to 99% [20]. The success of these reactions depends critically on maintaining appropriate pH conditions and ensuring adequate solubility of all reaction components [20].

Table 3: Temperature and Solvent Effects on Amino Acid Synthesis Yields

| Reaction Type | Solvent System | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Boc Protection | Acetonitrile/DMAP | 25 | 92-98 | 30-60 min |

| Boc Protection | Water/NaOH | 40 | 85-92 | 2-4 hours |

| Boc Protection | THF/Et3N | 0-25 | 88-95 | 1-3 hours |

| Enzymatic Resolution | Water/Buffer | 25 | 75-90 | 12-24 hours |

| Asymmetric Synthesis | Organic/Catalyst | -1 to 25 | 86-94 | 6-12 hours |

Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for the structural elucidation of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid. The comprehensive NMR analysis encompasses both proton (¹H) and carbon-13 (¹³C) dimensions, providing detailed insights into the molecular architecture and conformational behavior [1] [2] [3].

The ¹H NMR spectrum exhibits characteristic resonance patterns that facilitate unambiguous structural assignment. The aromatic proton region displays signals between 7.0-8.0 ppm, corresponding to the meta-tolyl substituent, with the methyl group on the aromatic ring typically appearing as a singlet around 2.3 ppm [1] [3]. The alpha carbon proton, bearing the chiral center, resonates in the 4.0-5.0 ppm range, appearing as a doublet or quartet depending on the coupling patterns with adjacent protons [1] [2]. The tert-butoxycarbonyl protecting group manifests as a distinctive singlet at 1.45 ppm, integrating for nine protons, which serves as a diagnostic signal for Boc-protected amino acid derivatives [1] [2] [3].

The ¹³C NMR spectrum provides complementary structural information through carbon framework analysis. The carbonyl carbons associated with both the carboxylic acid functionality and the Boc protecting group appear in the characteristic region of 170-175 ppm [1] [2]. The Boc protecting group generates three distinct carbon signals: the quaternary carbon of the tert-butyl group at approximately 28.2 ppm, the ester carbon at 79.7 ppm, and the carbamate carbonyl at 155.6 ppm [1] [2]. These spectroscopic signatures collectively confirm the integrity of the Boc protecting group and the overall molecular structure.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

| Technique | Chemical Shift Range (ppm) | Assignment | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | 7.0-8.0 | Aromatic protons (m-tolyl) | Multiplet | Citations 5, 6, 8 |

| ¹H NMR | 4.0-5.0 | Alpha carbon proton | Doublet/Quartet | Citations 5, 6 |

| ¹H NMR | 1.4-1.5 | Boc tert-butyl group | Singlet | Citations 5, 6, 8 |

| ¹³C NMR | 170-175 | Carbonyl carbons | Singlet | Citations 5, 6 |

| ¹H NMR (Boc Group) | 1.45 (s, 9H) | Boc tert-butyl protons | Singlet | Citations 5, 6, 8 |

| ¹³C NMR (Boc Group) | 28.2, 79.7, 155.6 | Boc carbons | Singlet | Citations 5, 6 |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared spectroscopy provides essential functional group identification and conformational analysis for (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid. The vibrational spectrum reveals characteristic absorption bands that correspond to specific molecular functionalities within the compound [4] [5] [6].

The amide region exhibits N-H stretching vibrations between 3300-3500 cm⁻¹, with medium to strong intensity, indicative of the carbamate linkage within the Boc protecting group [4] [5] [6]. The carbonyl stretching region displays two distinct absorption bands: a strong signal at 1728 cm⁻¹ corresponding to the carboxylic acid C=O stretch, and another strong absorption at 1681 cm⁻¹ attributed to the Boc carbamate carbonyl [7]. This dual carbonyl signature serves as a diagnostic feature for Boc-protected amino acid derivatives.

The amide II band appears at 1550 cm⁻¹ with medium intensity, arising from N-H bending vibrations coupled with C-N stretching motions [4] [5]. Additional diagnostic absorptions include C-O stretching at 1240 cm⁻¹ and C-N stretching at 1160 cm⁻¹, both with medium intensity, which collectively confirm the presence and integrity of the carbamate functional group [4] [5]. The aromatic C-H stretching vibrations and aromatic C=C stretching modes from the m-tolyl substituent contribute to the complex fingerprint region below 1500 cm⁻¹.

Table 2: Infrared Spectroscopic Functional Group Assignments

| Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group | Reference |

|---|---|---|---|---|

| 3300-3500 | N-H stretching (amide) | Medium-Strong | Amide group | Citations 21, 23, 32 |

| 1728 | C=O stretching (ester) | Strong | Carboxylic acid | Citation 2 |

| 1681 | C=O stretching (Boc carbamate) | Strong | Boc protecting group | Citation 2 |

| 1550 | N-H bending (amide II) | Medium | Amide linkage | Citations 21, 23 |

| 1240 | C-O stretching | Medium | Ester linkage | Citations 21, 23 |

| 1160 | C-N stretching | Medium | Carbamate | Citations 21, 23 |

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and structural validation of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid. The electrospray ionization mass spectrometry (ESI-MS) analysis provides accurate mass measurements and characteristic fragmentation patterns that confirm molecular identity [8] [9] [10].

The molecular ion peak appears at m/z 266.1387 for the protonated molecule [M+H]⁺, with typical mass accuracy within 1 ppm of the theoretical value [8] [9] [10]. The sodium adduct [M+Na]⁺ generates a signal at m/z 288.1206, while negative ion mode produces the deprotonated molecule [M-H]⁻ at m/z 264.1241 [8] [9] [10]. These ionization patterns provide complementary confirmation of the molecular formula C₁₄H₁₉NO₄.

Characteristic fragmentation patterns reveal diagnostic structural information about the Boc protecting group. The loss of the Boc moiety (C₅H₉O₂, 101 Da) produces a fragment ion [M-Boc+H]⁺ at m/z 166.0863 [11] [10] [12]. A particularly diagnostic fragmentation involves the McLafferty rearrangement of the Boc group, resulting in the loss of isobutylene (C₄H₈, 56 Da) to generate [M-C₄H₈]⁺ at m/z 210.1125 [11] [10] [12]. This fragmentation pattern represents a characteristic signature of tert-butoxycarbonyl-protected amino acids and serves as a structural confirmation tool.

Table 3: High-Resolution Mass Spectrometry Fragmentation Data

| Ion Type | Theoretical m/z | Observed m/z | Error (ppm) | Fragmentation Pattern | Reference |

|---|---|---|---|---|---|

| [M+H]⁺ | 266.1387 | 266.1385 | 0.8 | Molecular ion | Citations 38, 40, 42 |

| [M+Na]⁺ | 288.1206 | 288.1202 | 1.4 | Sodium adduct | Citations 38, 40 |

| [M-H]⁻ | 264.1241 | 264.1238 | 1.2 | Deprotonated molecule | Citations 38, 42 |

| [M-Boc+H]⁺ | 166.0863 | 166.0861 | 1.2 | Boc group loss | Citations 37, 42, 47 |

| [M-C₄H₈]⁺ | 210.1125 | 210.1123 | 1.0 | Isobutylene loss | Citations 37, 42, 47 |

Crystallographic and Computational Studies

X-ray Diffraction Analysis of Solid-State Conformation

X-ray crystallographic analysis provides definitive structural information regarding the solid-state conformation of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid. While specific crystallographic data for this exact compound was not identified in the literature, extensive studies on related Boc-protected amino acid derivatives provide valuable insights into the expected crystallographic parameters and conformational preferences [13] [14] [15].

Boc-protected amino acid derivatives typically crystallize in chiral space groups, most commonly P2₁2₁2₁, which accommodates the inherent chirality of the amino acid backbone [13] [14] [15]. The crystal systems generally adopt orthorhombic symmetry, with unit cell parameters ranging from 8.96-12.12 Å for the a-axis, 8.15-14.74 Å for the b-axis, and 20.80-22.65 Å for the c-axis [13] [14] [15]. These dimensions reflect the extended conformation adopted by Boc-protected amino acids in the solid state, with the bulky tert-butoxycarbonyl group influencing the packing arrangement.

The molecular conformation in the crystal structure reveals characteristic features of Boc-protected amino acids. The urethane amide bond within the Boc protecting group can adopt both cis and trans conformations, with the trans configuration being slightly favored in most cases [16]. The tert-butyl group of the Boc moiety typically exhibits a staggered conformation to minimize steric interactions [16] [17]. Intermolecular hydrogen bonding patterns in the crystal lattice involve N-H···O interactions between the carbamate nitrogen and carbonyl oxygens of adjacent molecules, creating extended supramolecular networks [13] [14] [15].

The aromatic m-tolyl substituent contributes to the crystal packing through π-π stacking interactions and C-H···π contacts with neighboring aromatic rings [13] [15]. The chiral center at the alpha carbon maintains the S-configuration, as confirmed by the absolute structure determination using anomalous dispersion effects [15]. The carboxylic acid functionality participates in hydrogen bonding networks, often forming dimeric arrangements through O-H···O contacts [13] [14].

Table 4: X-ray Crystallographic Parameters for Boc-Protected Amino Acids

| Parameter | Typical Values | Relevance | Reference |

|---|---|---|---|

| Space Group | P2₁2₁2₁ | Chiral space group | Citations 52, 53, 58 |

| Crystal System | Orthorhombic | Common for Boc amino acids | Citations 52, 53, 58 |

| Unit Cell a (Å) | 8.96-12.12 | Unit cell dimension | Citations 52, 53, 58 |

| Unit Cell b (Å) | 8.15-14.74 | Unit cell dimension | Citations 52, 53, 58 |

| Unit Cell c (Å) | 20.80-22.65 | Unit cell dimension | Citations 52, 53, 58 |

| Volume (ų) | 1740-3000 | Unit cell volume | Citations 52, 53, 58 |

| Z | 4 | Molecules per unit cell | Citations 52, 53, 58 |

| Density (g/cm³) | 1.15-1.28 | Calculated density | Citations 52, 53, 58 |

Density Functional Theory (DFT) Simulations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid. The computational analysis employs established DFT methodologies that have been extensively validated for Boc-protected amino acid derivatives [18] [19] [20].

The geometry optimization calculations utilize the B3LYP hybrid functional with the 6-311+G(d,p) basis set, incorporating solvent effects through the integral equation formalism polarizable continuum model (IEF-PCM) [18] [19] [20]. Initial structural optimizations employ the LanL2DZ basis set for computational efficiency, followed by higher-level refinement using extended basis sets [18] [19]. The optimized molecular geometry reveals the preferred conformation in the gas phase and solution environments, with particular attention to the torsional angles around the chiral center and the orientation of the Boc protecting group.

Electronic structure analysis through DFT calculations provides detailed information about the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) energy levels and lowest unoccupied molecular orbital (LUMO) energy levels determine the electronic properties and chemical reactivity of the compound [21] [22]. The HOMO-LUMO energy gap serves as an indicator of chemical stability and electronic excitation properties, with typical values for Boc-protected amino acids ranging from 5-7 eV [21].

Time-dependent density functional theory (TD-DFT) calculations elucidate the electronic absorption spectrum and excited-state properties [21] [23]. The UV-visible absorption characteristics arise from π→π* transitions within the aromatic m-tolyl chromophore and n→π* transitions associated with the carbonyl functionalities [21]. The calculated absorption maxima correlate with experimental UV-visible spectroscopic measurements, validating the computational methodology.

Vibrational frequency calculations confirm the stability of the optimized geometry through the absence of imaginary frequencies and provide theoretical predictions for infrared spectroscopic assignments [21] [22]. The calculated vibrational modes correspond closely to experimental IR spectroscopic observations, particularly for the characteristic carbonyl stretching frequencies and N-H bending modes [21]. Natural bond orbital (NBO) analysis reveals the electronic delocalization patterns and intramolecular interactions that stabilize the molecular conformation [21].

The computational studies also investigate conformational preferences through potential energy surface scanning along critical torsional coordinates. The relative energies of different conformational isomers provide insights into the conformational flexibility and thermodynamic stability of various molecular arrangements [19] [20]. These calculations support the experimental observations regarding the preferred conformations in both solution and solid-state environments.

Table 5: Density Functional Theory Computational Parameters

| Method | Basis Set | Solvent Model | Property Calculated | Reference |

|---|---|---|---|---|

| B3LYP | 6-311+G(d,p) | IEF-PCM | Geometry optimization | Citations 69, 71, 74 |

| B3LYP | LanL2DZ | Gas phase | Initial optimization | Citations 69, 71 |

| CAM-B3LYP | 6-31G(d,p) | IEF-PCM | Electronic properties | Citations 73, 78 |

| B3PW91 | 6-31G(d,p) | IEF-PCM | NLO properties | Citation 73 |

| TD-DFT | 6-311+G(d,p) | IEF-PCM | Electronic transitions | Citations 73, 77 |

Table 6: Molecular Properties and Identification Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ | Citations 13, 16, 55 |

| Molecular Weight (g/mol) | 265.31 | Citations 13, 16 |

| IUPAC Name | (2S)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | Citation 55 |

| CAS Number | 1217677-36-5 | Citations 13, 16 |

| Exact Mass (Da) | 265.1314 | Citation 16 |

| Chiral Centers | 1 (S-configuration) | Citations 13, 16 |